molecular formula C10H10N2O2 B2982672 N-(2-oxoindolin-5-yl)acetamide CAS No. 114741-27-4

N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B2982672
CAS No.: 114741-27-4
M. Wt: 190.202
InChI Key: GAPFXVWCGZCQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxoindolin-5-yl)acetamide is a compound derived from the oxindole family, which is known for its diverse biological activities.

Scientific Research Applications

Safety and Hazards

“N-(2-oxoindolin-5-yl)acetamide” is for research use only and is not intended for human or veterinary use. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is suspected of causing cancer .

Future Directions

The future directions for “N-(2-oxoindolin-5-yl)acetamide” could involve the design of new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality .

Biochemical Analysis

Biochemical Properties

N-(2-oxoindolin-5-yl)acetamide interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit Aurora A kinase and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spike/host angiotensin-converting enzyme II (ACE2) interactions . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been shown to exhibit notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . It influences cell function by inducing late cellular apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules such as Aurora A kinase and ACE2, inhibiting their function . This binding interaction leads to changes in gene expression and ultimately induces apoptosis .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to change. The compound exhibits stability and degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies include the induction of apoptosis and cytotoxicity toward cancer cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Aurora A kinase and ACE2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)acetamide typically involves the reaction of 2-oxoindoline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the acetamide derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxindole derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxoindolin-5-yl)acetamide stands out due to its specific interaction with molecular targets like Aurora A kinase, making it a promising candidate for anticancer therapy. Its unique structure allows for versatile chemical modifications, enhancing its potential for various applications .

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6(13)11-8-2-3-9-7(4-8)5-10(14)12-9/h2-4H,5H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPFXVWCGZCQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred solution of 5-amino-1,3-dihydro-indol-2-one (3.5 g, 23.6 mmol, prepared according to U.S. Pat. No. 6,114,371) in 20 ml of tetrahydrofuran was added with triethylamine (1.3 ml, 9 mmol). The solution was cooled down to −30° C. in an acetone-dry ice bath and added with acetyl chloride (1.3 ml, 9 mmol) dropwise. Upon the completion of the addition, the resulting mixture was stirred for 20 minutes at room temperature and added with ethyl acetate (20 ml) until precipitate was formed. The solid was filtered, washed with water (50 ml×3) and dried in vacuo to give N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide (4 g, 88.9%) as a white solid.
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20 mL
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Synthesis routes and methods II

Procedure details

A mixture of 200 mg (1.35 mmol) of 5-amino 1,3-dihydro-indol-2-one in 6 ml of acetic anhydride was refluxed for 30 minutes. The reaction mixture was poured onto 50 g of crushed ice. The mixture was stirred well and the solid was collected by vacuum filtration. The solid was washed with 200 ml of H2O and air dried to yield N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide (119 mg, 46%): 1H NMR (DMSO-d6): δ1.97 (s, 3H), 3.41 (s, 2H), 6.68 (d, J=8.4 Hz, 1H), ), 7.26 (dd, J1=2 Hz, J2=8.4 Hz, 1H), 7.46 (d, J=2 Hz, 1H), 9.73 (s, 1H). 10.23 (s, 1H),
Quantity
200 mg
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6 mL
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[Compound]
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ice
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50 g
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Synthesis routes and methods III

Procedure details

According to procedure for the synthesis of N-(2-oxoindolin-6-yl)acetamide, except substituting 5-aminoindolin-2-one (50 mg, 0.34 mmol), the title compound was prepared as a beige solid (46 mg, 71%). 1H NMR (400 MHz, CDCl3) δ 7.49 (s, 1H), 7.31 (d, J=7.0 Hz, 1H), 6.83 (d, J=8.0 Hz, 1H), 3.52 (s, 2H), 2.10 (s, 3H).
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Synthesis routes and methods IV

Procedure details

A stirred solution of 5-amino-1,3-dihydro-indol-2-one (3.5 g, 23.6 mmol, prepared according to U.S. Pat. No. 6,114,371) in 20 ml of tetrahydrofuran was added with tirethylamine (1.3 ml, 9 mmol). The solution was cooled down to −30° C. in an acetone-dry ice bath and added with acetyl chloride (1.3 ml, 9 mmol) dropwise. Upon the completion of the addition, the resulting mixture was stirred for 20 minutes at room temperature and added with ethyl acetate (20 ml) until precipitate was formed. The solid was filtered, washed with water (50 ml×3) and dried in vacuo to give N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide (4 g, 88.9%) as a white solid.
Quantity
0 (± 1) mol
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reactant
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1.3 mL
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reactant
Reaction Step Two
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20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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